1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone
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Overview
Description
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound that features a morpholine ring, a triazole ring, and a sulfanyl group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophile.
Formation of the Sulfanyl Group: This can be introduced through thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine and triazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could enhance solubility and bioavailability, while the triazole ring might interact with biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)propanone
- 1-(piperidin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone
- 1-(morpholin-4-yl)-2-(1H-1,2,3-triazol-4-ylsulfanyl)ethanone
Uniqueness
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both morpholine and triazole rings can enhance its versatility in various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c13-7(12-1-3-14-4-2-12)5-15-8-9-6-10-11-8/h6H,1-5H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXCEKFXITZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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